molecular formula C25H17NO3S B11653147 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B11653147
M. Wt: 411.5 g/mol
InChI Key: DPNIBHYPAHJSHB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a hybrid molecule combining a coumarin (2H-chromen-2-one) core with a benzothiazole substituent at the 3-position and a trans-configurated (2E)-3-phenylpropenyloxy group at the 7-position.

Properties

Molecular Formula

C25H17NO3S

Molecular Weight

411.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one

InChI

InChI=1S/C25H17NO3S/c27-25-20(24-26-21-10-4-5-11-23(21)30-24)15-18-12-13-19(16-22(18)29-25)28-14-6-9-17-7-2-1-3-8-17/h1-13,15-16H,14H2/b9-6+

InChI Key

DPNIBHYPAHJSHB-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Pechmann Condensation

Resorcinol derivatives react with β-keto esters under acidic conditions to form 7-hydroxycoumarin intermediates. For example, resorcinol and ethyl acetoacetate in concentrated sulfuric acid yield 7-hydroxy-4-methylcoumarin . However, the target compound requires a free hydroxyl group at position 7, necessitating selective protection-deprotection strategies.

Claisen Rearrangement

A more efficient route involves allyl ether intermediates. 3-Allyloxybenzaldehyde undergoes thermal rearrangement at 180–220°C in decalin or tetralin to form 3-hydroxy-2-allylbenzaldehyde , which cyclizes to 7-hydroxycoumarin under acidic conditions. Microwave-assisted Claisen rearrangement reduces reaction times to 7–8 hours with yields up to 47%.

Stereoselective Attachment of the (2E)-3-Phenylprop-2-en-1-yloxy Group

The (2E)-3-phenylprop-2-en-1-yloxy side chain is introduced via Mitsunobu reaction or base-mediated etherification .

Mitsunobu Reaction

7-Hydroxycoumarin reacts with (E)-3-phenylprop-2-en-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method ensures retention of the E-configuration with yields >80%.

Base-Mediated Etherification

A simpler approach employs K₂CO₃ or Cs₂CO₃ in acetonitrile or DMF. For example, 7-hydroxycoumarin and (E)-3-phenylprop-2-en-1-yl bromide react at 80°C for 12 hours, yielding 72–85% of the desired ether. Stereoselectivity is maintained by using excess base and avoiding protic solvents.

Catalytic and Solvent Systems

StepCatalyst/SolventTemperature (°C)Yield (%)Source
Claisen RearrangementDecalin21782
Suzuki CouplingPd(OAc)₂, Toluene10069–94
EtherificationK₂CO₃, Acetonitrile8072–85
Mitsunobu ReactionDEAD, THF25>80

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile or methanol). Analytical data include:

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm, olefinic protons (J = 16 Hz) for the E-configuration.

  • HPLC : Purity >97% achieved using C18 columns and acetonitrile/water gradients.

Challenges and Optimization

  • Regioselectivity : Competing O- vs. C-alkylation during etherification is mitigated by using bulky bases like Cs₂CO₃.

  • Stereoselectivity : Microwave irradiation enhances E-selectivity in Claisen rearrangements.

  • Yield Improvement : Catalyst recycling (e.g., Pd/C) in coupling reactions reduces costs .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the chromenone or benzothiazole moieties.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduced forms of the chromenone or benzothiazole rings.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar solvents with a base to facilitate the substitution.

      Products: Substituted derivatives with modified functional groups.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C25H17NO3SC_{25}H_{17}NO_3S.

Structural Features

The compound features a benzothiazole moiety, a chromenone structure, and a phenylprop-2-en-1-yl group. These structural components contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent. Its structural features allow it to interact with various biological targets.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the nanomolar range, suggesting strong potential for development as anticancer drugs .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.

Case Study: Antibacterial Properties

In a study focusing on the synthesis of related benzothiazole derivatives, several compounds demonstrated notable antibacterial activity against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Materials Science

The unique properties of the compound make it suitable for use in developing novel materials, particularly in optoelectronics and photonics.

Application: Organic Light Emitting Diodes (OLEDs)

Due to its fluorescent properties, the compound can be incorporated into OLEDs, enhancing their efficiency and color purity. Preliminary studies suggest that derivatives can be tuned for specific emission wavelengths by modifying substituents on the chromenone scaffold.

Data Table: Summary of Biological Activities

Activity Cell Line/Pathogen IC50 (nM) Reference
AnticancerNUGC29
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20

Mechanism of Action

The mechanism by which 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one exerts its effects involves interactions with various molecular targets. The benzothiazole moiety can bind to metal ions, influencing enzymatic activity, while the chromenone structure can interact with nucleic acids and proteins, affecting cellular processes.

Comparison with Similar Compounds

Key Structural Features :

  • Coumarin Core : The 2H-chromen-2-one scaffold is a lactone ring system with inherent fluorescence and bioactivity, often exploited in drug design and materials science.
  • Benzothiazole Substituent : At position 3, the benzothiazole group contributes to π-π stacking interactions and may enhance binding to biological targets like kinases or antimicrobial proteins .
  • (2E)-3-Phenylpropenyloxy Group : The trans-configuration of the propenyloxy chain at position 7 introduces rigidity and planar geometry, which could influence intermolecular interactions in crystal packing or receptor binding .

For example, 7-hydroxy coumarin intermediates react with halogenated propargyl or allyl groups under basic conditions (e.g., K₂CO₃ in acetone) to install alkoxy substituents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzothiazole-Coumarin Hybrids

Compound Name Substituent at Position 3 Substituent at Position 7 Key Properties/Applications Reference
3-(1,3-Benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one Benzothiazole (2E)-3-phenylpropenyloxy Fluorescent probes, kinase inhibition (hypothetical)
BC15 (2-((3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-Chromen-7-yl)Oxy)Acetamide) Benzothiazole Acetamide-linked oxy group Fluorescent dye (emission λ: ~450 nm)
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one Benzothiazole Hydroxy + piperazinylmethyl ATR kinase inhibition (IC₅₀: <1 µM)
7-((5-((1H-Benzo[d]imidazol-2-yl)thio)pentyl)oxy)-2H-chromen-2-one Benzimidazole-thioether chain Pentyloxy Cholinesterase inhibition (IC₅₀: 2–10 µM)
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin (Coumarin 6) Diethylamino group Benzothiazole Commercial fluorescent dye (emission λ: ~500 nm)

Key Observations :

Replacement with diethylamino groups (e.g., Coumarin 6) shifts fluorescence to longer wavelengths due to increased electron-donating effects .

Position 7 Modifications :

  • The (2E)-3-phenylpropenyloxy group in the target compound introduces rigidity and hydrophobicity, which may improve membrane permeability compared to hydrophilic substituents like acetamide (BC15) or hydroxy-piperazinylmethyl groups .
  • Alkoxy chains (e.g., pentyloxy in ) generally increase lipophilicity but reduce aqueous solubility .

Antimicrobial Activity :

  • Coumarin-Benzimidazole Hybrids () exhibit broad-spectrum antibacterial activity (MIC: 2–16 µg/mL) against Staphylococcus aureus and Escherichia coli. The benzothiazole analogue is hypothesized to show similar efficacy due to shared heterocyclic pharmacophores .
  • Benzothiazole-Coumarin Derivatives () demonstrate potent kinase inhibition (IC₅₀: <1 µM for ATR kinase), attributed to the benzothiazole’s ability to mimic ATP-binding motifs .

Fluorescence Properties :

  • Coumarin 6 () emits at ~500 nm, whereas BC15 (with an acetamide linker) emits at ~450 nm. The target compound’s propenyloxy group may further blue-shift emission due to reduced conjugation compared to diethylamino substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight LogP (Predicted) Solubility (µg/mL) Melting Point (°C)
This compound 385.41 4.2 <10 (aqueous) 207–208 (hypothetical)
BC15 366.38 3.8 50–100 Not reported
Coumarin 6 317.37 2.5 >100 157–159
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one 453.51 1.9 >100 207–208

Notes:

  • The target compound’s higher LogP (4.2) suggests superior lipid membrane penetration but poor aqueous solubility, limiting bioavailability without formulation aids .
  • Hydroxy-piperazinylmethyl derivatives () exhibit lower LogP and higher solubility, making them more suitable for intravenous administration .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one , also known as ChemDiv compound ID 3570-0539, is a synthetic organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H17NO3SC_{25}H_{17}NO_3S, and it features a complex structure that includes a benzothiazole moiety and a chromenone core. The presence of these functional groups is associated with various biological activities, particularly in medicinal chemistry.

Structure Overview

ComponentDescription
Benzothiazole Known for antimicrobial and anticancer properties.
Chromone Associated with antioxidant and anti-inflammatory activities.
Phenylpropene Contributes to the compound's reactivity and potential biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer effects. For instance, studies on related coumarin derivatives have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. These compounds often induce cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of matrix metalloproteinases (MMPs) .

Antimicrobial Activity

The benzothiazole component is particularly notable for its antimicrobial properties. Compounds in this class have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also possess similar capabilities. The interactions between the compound's functional groups enhance its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : The chromone structure may contribute to free radical scavenging, reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : In vitro studies have demonstrated that coumarin derivatives can cause G1 or G2/M phase arrest in cancer cell lines, indicating their potential as chemotherapeutic agents .
    StudyCompoundCell LineObserved Effect
    Musa et al. (2015)8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2H-chromen-7-y acetateA549Induced S phase arrest
    Kini et al. (2012)SC20 (coumarin-benzothiazole derivative)MCF-779.40% inhibition at 250 µM
  • Antimicrobial Studies : Compounds with similar structures have shown significant activity against various bacterial strains, reinforcing the hypothesis that this compound could be effective in treating infections .

Q & A

Q. Example Table: Substituent Effects on COX-2 Inhibition

Substituent PositionGroupIC₅₀ (µM)LogP
7-O-(2E)-PhCH₂CH₂0.453.2
7-O-(2Z)-PhCH₂CH₂1.203.1
3-Benzothiazole-CF₃0.284.0

Note: (2E)-isomers show higher activity due to improved target binding .

Advanced: How can conflicting biological activity data across studies be reconciled?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Purity Issues: HPLC purity thresholds (<95% vs. >99%).
  • Solubility: Use DMSO stock solutions at ≤0.1% v/v to avoid precipitation.
    Resolution:
  • Reproduce assays under standardized conditions (e.g., CLSI guidelines).
  • Validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .

Basic: What computational methods predict the compound’s photophysical properties?

Methodological Answer:

  • TD-DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis absorption (λmax ~350–400 nm for chromenone π→π* transitions).
  • Solvatochromism Analysis: Use the Lippert-Mataga equation to correlate emission shifts with solvent polarity .

Advanced: How can synthetic yield be optimized for large-scale research applications?

Methodological Answer:

  • Catalysis: Replace EDCI/HOBt with RuPhos Pd G3 for Suzuki-Miyaura coupling (yield increase from 60% to 85%).
  • Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h for the propenyloxy substitution step.
  • Workflow:
    • Screen solvents (e.g., THF vs. DCE) via DoE (Design of Experiments).
    • Use inline FTIR to monitor reaction progression .

Advanced: What strategies mitigate aggregation-induced quenching in fluorescence studies?

Methodological Answer:

  • Dilution Series: Confirm linearity of fluorescence intensity at ≤10 µM.
  • Additives: Incorporate 1% w/v BSA to stabilize the compound in aqueous buffers.
  • Structural Modifications: Introduce bulky groups (e.g., tert-butyl) at the 6-position to sterically hinder aggregation .

Basic: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24h; analyze degradation via HPLC.
  • Oxidative Stability: Expose to H₂O₂ (0.3% v/v) and monitor by LC-MS for oxidation products (e.g., sulfoxide formation on benzothiazole).
  • Key Finding: Half-life >12h in serum, with degradation primarily via ester hydrolysis .

Advanced: How can crystallographic data inform polymorph screening?

Methodological Answer:

  • Screening: Use solvent-drop grinding with 12 solvents (e.g., ethanol, acetonitrile) to identify polymorphs.
  • Analysis: Compare PXRD patterns with single-crystal data.
  • Outcome: Identify a metastable Form II with improved solubility (25 mg/mL vs. 8 mg/mL for Form I) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.